molecular formula C16H18O5 B13944733 4,5,8-Trimethoxy-6-methyl-2-naphthalenecarboxylic acid methyl ester

4,5,8-Trimethoxy-6-methyl-2-naphthalenecarboxylic acid methyl ester

Katalognummer: B13944733
Molekulargewicht: 290.31 g/mol
InChI-Schlüssel: HIEXIDUVCQJAPO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,5,8-Trimethoxy-6-methyl-2-naphthalenecarboxylic acid methyl ester is a complex organic compound with a unique structure that includes multiple methoxy groups and a naphthalene core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4,5,8-Trimethoxy-6-methyl-2-naphthalenecarboxylic acid methyl ester typically involves multi-step organic reactions. One common method includes the methylation of 4,5,8-trimethoxy-6-methyl-2-naphthalenecarboxylic acid using methyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the efficiency of the process.

Analyse Chemischer Reaktionen

Types of Reactions: 4,5,8-Trimethoxy-6-methyl-2-naphthalenecarboxylic acid methyl ester can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Sodium hydride (NaH) in dimethyl sulfoxide (DMSO) for nucleophilic substitution.

Major Products:

    Oxidation: Formation of 4,5,8-trihydroxy-6-methyl-2-naphthalenecarboxylic acid.

    Reduction: Formation of 4,5,8-trimethoxy-6-methyl-2-naphthalenemethanol.

    Substitution: Formation of various substituted naphthalene derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

4,5,8-Trimethoxy-6-methyl-2-naphthalenecarboxylic acid methyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of advanced materials with specific electronic or optical properties.

Wirkmechanismus

The mechanism of action of 4,5,8-Trimethoxy-6-methyl-2-naphthalenecarboxylic acid methyl ester involves its interaction with various molecular targets. The methoxy groups and the naphthalene core play a crucial role in its binding affinity and specificity towards enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects.

Vergleich Mit ähnlichen Verbindungen

  • 4,5,8-Trimethoxy-2-naphthalenecarboxylic acid
  • 6-Methyl-2-naphthalenecarboxylic acid methyl ester
  • 4,5,8-Trihydroxy-6-methyl-2-naphthalenecarboxylic acid methyl ester

Uniqueness: 4,5,8-Trimethoxy-6-methyl-2-naphthalenecarboxylic acid methyl ester is unique due to the presence of three methoxy groups and a methyl group on the naphthalene ring, which significantly influence its chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for various applications in research and industry.

Eigenschaften

Molekularformel

C16H18O5

Molekulargewicht

290.31 g/mol

IUPAC-Name

methyl 4,5,8-trimethoxy-6-methylnaphthalene-2-carboxylate

InChI

InChI=1S/C16H18O5/c1-9-6-12(18-2)11-7-10(16(17)21-5)8-13(19-3)14(11)15(9)20-4/h6-8H,1-5H3

InChI-Schlüssel

HIEXIDUVCQJAPO-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C2C=C(C=C(C2=C1OC)OC)C(=O)OC)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.